REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[C:11]([CH3:13])[C:8]([C:9]#[N:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].C[Mg+].[Br-].[C:17]1(C)C=CC=CC=1.C1COCC1.[BH4-].[Na+]>>[C:1]([C:5]1[N:6]=[CH:7][C:8]([CH:9]([NH2:10])[CH3:17])=[C:11]([CH3:13])[CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6|
|
Name
|
[1-(6-tert-butylpyridin-3-yl)ethyl]amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC=C(C#N)C(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC=C(C#N)C(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
toluene THF
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purified by normal phase chromatography with 15 to 20% MeOH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=N1)C(C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |